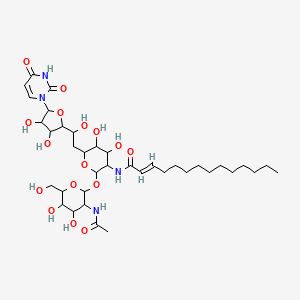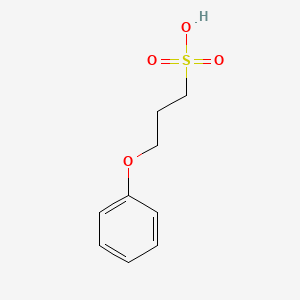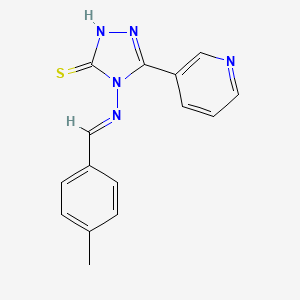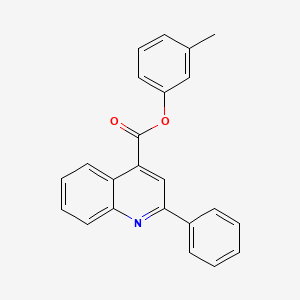![molecular formula C21H20N4OS B12046402 1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12046402.png)
1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-二甲基-4-[((2Z)-4-甲基-3-苯基-1,3-噻唑-2(3H)-亚基)氨基]-2-苯基-1,2-二氢-3H-吡唑-3-酮是一种复杂的有机化合物 , 属于杂环化合物类。
准备方法
合成路线和反应条件
1,5-二甲基-4-[((2Z)-4-甲基-3-苯基-1,3-噻唑-2(3H)-亚基)氨基]-2-苯基-1,2-二氢-3H-吡唑-3-酮的合成通常涉及在受控条件下适当噻唑和吡唑啉衍生物的缩合。一种常见的方法是在合适的催化剂和溶剂存在下,使4-甲基-3-苯基-1,3-噻唑-2(3H)-亚基与1,5-二甲基-2-苯基-1,2-二氢-3H-吡唑-3-酮反应。反应通常在升高的温度下进行,以促进所需产物的形成。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用连续流动反应器来确保一致的质量和产率。该过程可能包括通过重结晶或色谱法进行纯化的步骤,以获得纯形式的化合物。溶剂、催化剂和反应条件的选择经过优化,以最大限度地提高效率并最大限度地减少浪费。
化学反应分析
反应类型
1,5-二甲基-4-[((2Z)-4-甲基-3-苯基-1,3-噻唑-2(3H)-亚基)氨基]-2-苯基-1,2-二氢-3H-吡唑-3-酮经历各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化,导致相应的氧化物的形成。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,导致还原衍生物的形成。
取代: 该化合物可以进行取代反应,其中官能团被其他基团取代,通常使用卤素或烷基化剂等试剂。
常用试剂和条件
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤素,烷基化剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生氧化物,而还原可能会产生醇或胺。取代反应可以导致各种取代衍生物。
科学研究应用
1,5-二甲基-4-[((2Z)-4-甲基-3-苯基-1,3-噻唑-2(3H)-亚基)氨基]-2-苯基-1,2-二氢-3H-吡唑-3-酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块,以及作为各种有机反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其潜在的治疗效果,特别是在开发针对特定疾病的新药方面。
工业: 用于生产具有独特特性的特种化学品和材料。
作用机制
1,5-二甲基-4-[((2Z)-4-甲基-3-苯基-1,3-噻唑-2(3H)-亚基)氨基]-2-苯基-1,2-二氢-3H-吡唑-3-酮的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能与酶或受体结合,调节它们的活性,并导致各种生物效应。确切的分子靶点和途径可能因具体的应用和环境而异。
相似化合物的比较
类似化合物
独特性
1,5-二甲基-4-[((2Z)-4-甲基-3-苯基-1,3-噻唑-2(3H)-亚基)氨基]-2-苯基-1,2-二氢-3H-吡唑-3-酮由于其特定的结构特征而具有独特性,这些特征赋予了独特的化学和生物特性。它将噻唑环与吡唑啉部分相结合,使其区别于其他类似化合物,使其成为各种科学领域研究和开发的宝贵目标。
属性
分子式 |
C21H20N4OS |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
1,5-dimethyl-4-[(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)amino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H20N4OS/c1-15-14-27-21(24(15)17-10-6-4-7-11-17)22-19-16(2)23(3)25(20(19)26)18-12-8-5-9-13-18/h4-14H,1-3H3 |
InChI 键 |
ZDHQMVWVYASONH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)N1C4=CC=CC=C4 |
溶解度 |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12046321.png)
![2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12046322.png)


![3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12046333.png)
![(E)-1-hydroxy-3-oxo-N'-(pyridin-2-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12046339.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046348.png)

![[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12046355.png)
![7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR](/img/structure/B12046357.png)

![4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12046368.png)
![2-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-5-phenoxybenzenesulfonic acid](/img/structure/B12046383.png)
